molecular formula C19H18ClN3O B12574055 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine CAS No. 642084-75-1

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine

Katalognummer: B12574055
CAS-Nummer: 642084-75-1
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: DMYUPULAEBCULL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and a benzyl group, making it a versatile molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitutions. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the amino and chlorophenyl groups can be done using nucleophilic substitution reactions.

    Benzylation: The benzyl group can be introduced using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2′-chloro-5-nitrobenzophenone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone

Uniqueness

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for specialized research applications.

Eigenschaften

CAS-Nummer

642084-75-1

Molekularformel

C19H18ClN3O

Molekulargewicht

339.8 g/mol

IUPAC-Name

5-[(5-amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine

InChI

InChI=1S/C19H18ClN3O/c20-18-8-6-16(21)10-15(18)13-24-17-7-9-19(23-12-17)22-11-14-4-2-1-3-5-14/h1-10,12H,11,13,21H2,(H,22,23)

InChI-Schlüssel

DMYUPULAEBCULL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)OCC3=C(C=CC(=C3)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.